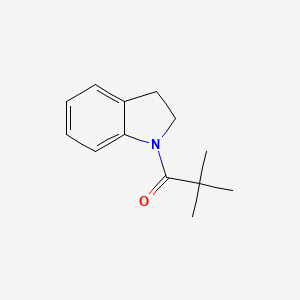
4-cyclohexyl-2-(2-hydroxy-3-nitrophenyl)-6H-1,3-oxazin-6-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-cyclohexyl-2-(2-hydroxy-3-nitrophenyl)-6H-1,3-oxazin-6-one is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as CHNO and has a molecular formula of C19H20N2O5. It is a yellow crystalline powder that is insoluble in water but soluble in organic solvents.
作用机制
The mechanism of action of CHNO is not fully understood, but it is believed to involve the formation of a complex with copper ions through the hydroxyl and nitro groups present in the molecule. This complexation leads to an increase in fluorescence intensity, which can be detected and quantified using spectroscopic techniques.
Biochemical and Physiological Effects:
CHNO has been shown to have minimal toxicity and does not exhibit any significant biochemical or physiological effects at low concentrations. However, at higher concentrations, it may interfere with cellular processes and cause cytotoxicity.
实验室实验的优点和局限性
One of the main advantages of using CHNO in lab experiments is its high selectivity for copper ions, which allows for specific detection and quantification of copper in biological systems. Additionally, CHNO is easy to synthesize and has a relatively low cost compared to other fluorescent probes. However, CHNO has limitations, including its limited solubility in water and its potential cytotoxicity at high concentrations.
未来方向
There are several potential future directions for research on CHNO. One area of interest is the development of new fluorescent probes based on the CHNO scaffold for detecting other metal ions in biological systems. Additionally, further studies on the mechanism of action of CHNO and its potential cytotoxicity are needed to fully understand its applications and limitations. Finally, the development of new synthetic methods for CHNO and its derivatives may lead to improved properties and applications in scientific research.
合成方法
The synthesis of CHNO is typically achieved through a multi-step process that involves the reaction of 2-hydroxy-3-nitrobenzaldehyde with cyclohexylamine in the presence of a catalyst. The resulting intermediate is then subjected to cyclization with the help of acetic anhydride and a base. The final product is obtained after purification through recrystallization.
科学研究应用
CHNO has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of interest is its use as a fluorescent probe for detecting metal ions in biological systems. CHNO has been shown to selectively bind to copper ions, making it a useful tool for studying copper homeostasis in living cells.
属性
IUPAC Name |
4-cyclohexyl-2-(2-hydroxy-3-nitrophenyl)-1,3-oxazin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5/c19-14-9-12(10-5-2-1-3-6-10)17-16(23-14)11-7-4-8-13(15(11)20)18(21)22/h4,7-10,20H,1-3,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHJURMKVOBUWKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC(=O)OC(=N2)C3=C(C(=CC=C3)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyclohexyl-2-(2-hydroxy-3-nitrophenyl)-6H-1,3-oxazin-6-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-[4-(3-fluoro-4-methoxybenzyl)-1-piperazinyl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B6056367.png)
![2-{[5-(3,4-dimethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}-N-(2-methylphenyl)hydrazinecarbothioamide](/img/structure/B6056371.png)
![4-{[2-(2,4-dichlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B6056393.png)
![ethyl 2-[(4-chlorophenyl)amino]-4-oxo-5-(4-pyridinylmethylene)-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6056400.png)
![5-{[3-(1H-imidazol-1-ylmethyl)-1-piperidinyl]carbonyl}-N-methyl-N-(2-methyl-2-propen-1-yl)-2-pyridinamine](/img/structure/B6056401.png)
![4-(6-{4-[(2-methoxy-5-methylphenyl)sulfonyl]-1-piperazinyl}-2-methyl-4-pyrimidinyl)morpholine](/img/structure/B6056408.png)
![7-(4-hydroxyphenyl)-2-mercapto-1-(2-methoxyphenyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6056410.png)

![4-hydroxy-6-methyl-3-[3-(3-pyridinyl)acryloyl]-2H-pyran-2-one](/img/structure/B6056422.png)
![2-(1-piperidinyl)-6-[(2-pyridinylthio)methyl]-4(3H)-pyrimidinone](/img/structure/B6056432.png)
![1-(4-morpholinyl)-3-[3-({[(5-phenyl-1H-pyrazol-3-yl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6056444.png)

![5-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]-1-propyl-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6056451.png)